molecular formula C30H34N2O6 B1192981 (3-{4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl}azetidin-1-yl)(4-{[(2S)-2,3-dihydroxypropoxy]methyl}pyridin-2-yl)methanone

(3-{4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl}azetidin-1-yl)(4-{[(2S)-2,3-dihydroxypropoxy]methyl}pyridin-2-yl)methanone

Cat. No. B1192981
M. Wt: 518.61
InChI Key: LTTJGQBDGMNWHJ-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JTE-952 is a novel potent and selective inhibitor of colony stimulating factor-1 receptor (csf-1r) type ii

Scientific Research Applications

Structural Analysis

The compound has been studied for its crystal and molecular structure. For example, the crystal structure of a similar compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, was characterized, highlighting the importance of structural analysis in understanding the physical and chemical properties of such compounds (Lakshminarayana et al., 2009).

Application in Imaging and Diagnostics

Compounds with a similar structure have been synthesized for potential use in diagnostic imaging. For example, [11C]HG-10-102-01, a PET imaging agent, was synthesized for imaging LRRK2 enzyme in Parkinson's disease (Wang et al., 2017). This demonstrates the potential of such compounds in medical diagnostics and research.

Antimicrobial Activity

Some structurally similar compounds have been synthesized and evaluated for their antimicrobial activity. For instance, a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones showed promising antimicrobial properties (Kumar et al., 2012). This suggests a potential application of the compound in antimicrobial research.

Ligand Preparation for Metal Complexes

Compounds with the azetidinone structure have been used as precursors for pincer ligands in metal complexes, indicating their utility in inorganic chemistry and material science (Casarrubios et al., 2015).

Synthesis of Novel Derivatives

The synthesis of various derivatives of structurally related compounds has been explored for their potential applications in different fields, such as in the development of novel therapeutic agents (Chaudhari, 2012).

Potential in CNS Active Agents

The synthesis and evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone demonstrated potential as antidepressant and nootropic agents, indicating a possible application of similar compounds in central nervous system (CNS) research (Thomas et al., 2016).

properties

Product Name

(3-{4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl}azetidin-1-yl)(4-{[(2S)-2,3-dihydroxypropoxy]methyl}pyridin-2-yl)methanone

Molecular Formula

C30H34N2O6

Molecular Weight

518.61

IUPAC Name

[3-[4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl]azetidin-1-yl]-[4-[[(2S)-2,3-dihydroxypropoxy]methyl]pyridin-2-yl]methanone

InChI

InChI=1S/C30H34N2O6/c1-36-29-13-24(8-9-28(29)38-18-20-2-4-22(5-3-20)23-6-7-23)25-14-32(15-25)30(35)27-12-21(10-11-31-27)17-37-19-26(34)16-33/h2-5,8-13,23,25-26,33-34H,6-7,14-19H2,1H3/t26-/m0/s1

InChI Key

LTTJGQBDGMNWHJ-SANMLTNESA-N

SMILES

COC1=C(C=CC(=C1)C2CN(C2)C(=O)C3=NC=CC(=C3)COCC(CO)O)OCC4=CC=C(C=C4)C5CC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

JTE-952;  JTE 952;  JTE952

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the crude {3-[4-(4-cyclopropylbenzyloxy)-3-methoxyphenyl]azetidin-1-yl}-[4-((R)-2,2-dimethyl-[1,3]dioxolan-4-ylmethoxymethyl)pyridin-2-yl]-methanone prepared in (8) in THF (10 mL) was added 1 N hydrochloric acid (5 mL). The reaction mixture was stirred at RT for 3 hr. The reaction mixture was quenched with aqueous 1 N NaOH and saturated aqueous NaHCO3. The mixture was extracted with ethyl acetate. The organic layer was dried over MgSO4. The solvent was removed under reduced pressure. The residue was purified by preparative thin-layer chromatography (Developing solvent: chloroform/methanol=8/1) to give the title compound (0.30 g, 38%).
Name
{3-[4-(4-cyclopropylbenzyloxy)-3-methoxyphenyl]azetidin-1-yl}-[4-((R)-2,2-dimethyl-[1,3]dioxolan-4-ylmethoxymethyl)pyridin-2-yl]-methanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-{4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl}azetidin-1-yl)(4-{[(2S)-2,3-dihydroxypropoxy]methyl}pyridin-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3-{4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl}azetidin-1-yl)(4-{[(2S)-2,3-dihydroxypropoxy]methyl}pyridin-2-yl)methanone
Reactant of Route 3
(3-{4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl}azetidin-1-yl)(4-{[(2S)-2,3-dihydroxypropoxy]methyl}pyridin-2-yl)methanone
Reactant of Route 4
(3-{4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl}azetidin-1-yl)(4-{[(2S)-2,3-dihydroxypropoxy]methyl}pyridin-2-yl)methanone
Reactant of Route 5
Reactant of Route 5
(3-{4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl}azetidin-1-yl)(4-{[(2S)-2,3-dihydroxypropoxy]methyl}pyridin-2-yl)methanone
Reactant of Route 6
(3-{4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl}azetidin-1-yl)(4-{[(2S)-2,3-dihydroxypropoxy]methyl}pyridin-2-yl)methanone

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